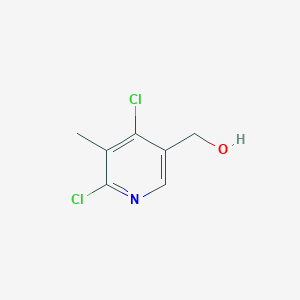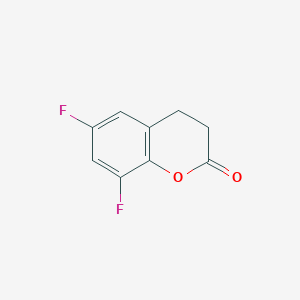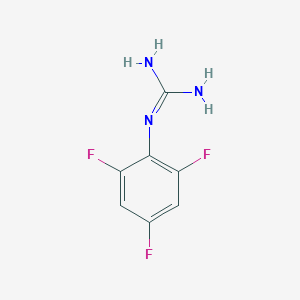![molecular formula C15H19NO5 B13676478 (S)-4-Benzyl-3-[(R)-3,5-dihydroxypentanoyl]oxazolidin-2-one](/img/structure/B13676478.png)
(S)-4-Benzyl-3-[(R)-3,5-dihydroxypentanoyl]oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing nitrogen and oxygen in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method involves the reaction of a chiral amino alcohol with a benzyl-protected carbonyl compound under acidic or basic conditions to form the oxazolidinone ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like p-toluenesulfonic acid or triethylamine.
Industrial Production Methods
Industrial production of oxazolidinones, including (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one, often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been reported to improve reaction rates and product purity .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Investigated for its antibacterial properties, particularly against gram-positive bacteria.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one involves its interaction with molecular targets such as enzymes or bacterial ribosomes. In medicinal applications, it acts as a protein synthesis inhibitor by binding to the bacterial ribosome and preventing the formation of the initiation complex, thereby inhibiting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Cycloserine: An older oxazolidinone used as a second-line treatment for tuberculosis.
Uniqueness
(S)-4-Benzyl-3-[®-3,5-dihydroxypentanoyl]oxazolidin-2-one is unique due to its specific chiral centers, which provide high stereoselectivity in asymmetric synthesis. Its dual hydroxyl groups also offer additional sites for chemical modification, enhancing its versatility in various applications .
Propiedades
Fórmula molecular |
C15H19NO5 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
4-benzyl-3-(3,5-dihydroxypentanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO5/c17-7-6-13(18)9-14(19)16-12(10-21-15(16)20)8-11-4-2-1-3-5-11/h1-5,12-13,17-18H,6-10H2 |
Clave InChI |
NXBZPQIFYAKXSQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(=O)O1)C(=O)CC(CCO)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)

![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)

![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)

![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)



![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)

